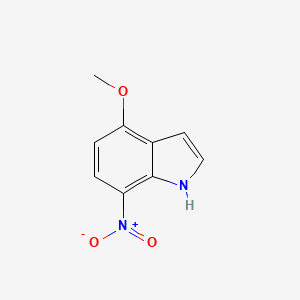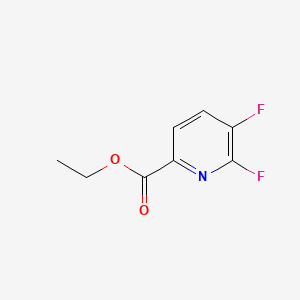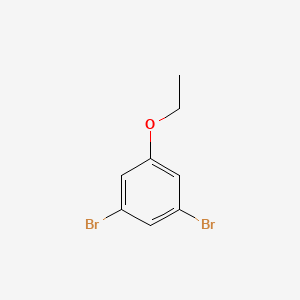
1,3-Dibromo-5-ethoxybenzene
説明
1,3-Dibromo-5-ethoxybenzene is a chemical compound with the molecular formula C8H8Br2O . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with bromine atoms at the 1 and 3 positions and an ethoxy group at the 5 position . The average mass of the molecule is 279.957 Da .科学的研究の応用
Synthesis of Derivatives : 1,2-Dibromobenzenes, closely related to 1,3-Dibromo-5-ethoxybenzene, are valuable precursors for organic transformations, especially in reactions based on benzynes (Diemer, Leroux, & Colobert, 2011).
Layered Coordination Frameworks : this compound analogs are used in synthesizing layered coordination frameworks with metals like copper, demonstrating the compound's potential in materials science (McHugh et al., 2020).
Electrosynthesis of Polymers : Electrosynthesis of polymers using derivatives of this compound indicates its role in polymer chemistry (Moustafid et al., 1991).
Host-Guest Chemistry : Studies on host-guest chemistry involving similar compounds demonstrate its potential applications in creating complex molecular systems (Song et al., 2008).
Catalysis in Organic Synthesis : The compound and its analogs are used as catalysts for organic reactions, highlighting its role in synthetic chemistry (Ghorbani‐Vaghei et al., 2015).
Photocatalytic Degradation Studies : Studies on photocatalytic degradation of similar compounds suggest its potential in environmental applications, such as water treatment (Ökte et al., 2001).
Electrochemical Applications : Research on the electrochemical destruction of organic compounds including those structurally related to this compound, underlines its importance in waste-water treatment (Zhelovitskaya et al., 2020).
Conformational Studies : Conformational properties of ethoxybenzene, related to this compound, have been explored through laser-jet spectroscopy, indicating its application in molecular structure analysis (Egawa, Yamamoto, & Daigoku, 2010).
Corrosion Inhibition : Derivatives of this compound are investigated as corrosion inhibitors, which is critical in materials engineering (Verma et al., 2015).
Pincer Complexes in Nickel Catalysis : Its derivatives are used in the preparation and study of nickel pincer complexes, relevant in catalytic applications (Cloutier et al., 2015).
将来の方向性
作用機序
Target of Action
The primary target of 1,3-Dibromo-5-ethoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .
Mode of Action
This compound interacts with its target through a process known as Electrophilic Aromatic Substitution . This is a two-step mechanism :
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a Carbon-Electrophile bond. This forms the arenium ion .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Biochemical Pathways
The biochemical pathway affected by this compound is the Electrophilic Aromatic Substitution pathway . This pathway maintains the aromaticity of the benzene ring during the reaction .
Pharmacokinetics
The compound’s molecular weight is 314402 Da , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The compound’s interaction with the benzene ring through electrophilic aromatic substitution could potentially lead to the formation of new compounds
生化学分析
Biochemical Properties
The biochemical properties of 1,3-Dibromo-5-ethoxybenzene are not well-documented in the literature. Brominated compounds like this compound are known to participate in various biochemical reactions. They can interact with enzymes, proteins, and other biomolecules, often serving as substrates or inhibitors . The exact nature of these interactions depends on the specific biochemical context and the other molecules involved.
Cellular Effects
The cellular effects of this compound are not well-studied. Brominated compounds can influence cell function in various ways. They can affect cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on cells would depend on its concentration, the cell type, and the specific cellular processes involved.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Brominated compounds can exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanism of this compound would depend on its biochemical properties and the specific molecular context.
Temporal Effects in Laboratory Settings
Brominated compounds can exhibit changes in their effects over time due to factors such as stability, degradation, and long-term effects on cellular function . These factors would need to be considered when studying this compound in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of brominated compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses . These factors would need to be considered when studying this compound in animal models.
Metabolic Pathways
Brominated compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels . The specific metabolic pathways involving this compound would depend on its biochemical properties and the specific metabolic context.
Transport and Distribution
Brominated compounds can interact with transporters or binding proteins and can have effects on their localization or accumulation . The specific transport and distribution of this compound would depend on its biochemical properties and the specific cellular context.
Subcellular Localization
Brominated compounds can be localized to specific compartments or organelles, potentially due to targeting signals or post-translational modifications . The specific subcellular localization of this compound would depend on its biochemical properties and the specific cellular context.
特性
IUPAC Name |
1,3-dibromo-5-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDQSPZEQCVFEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10706041 | |
| Record name | 1,3-Dibromo-5-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136265-19-5 | |
| Record name | 1,3-Dibromo-5-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
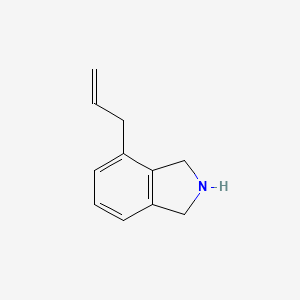
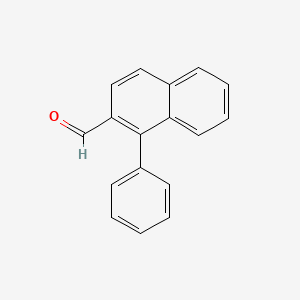

![5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B595820.png)
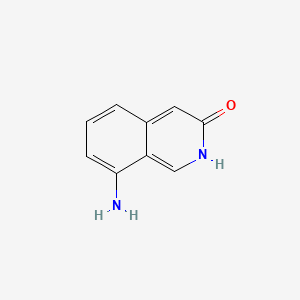
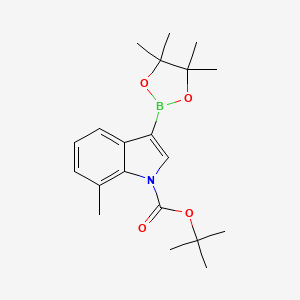
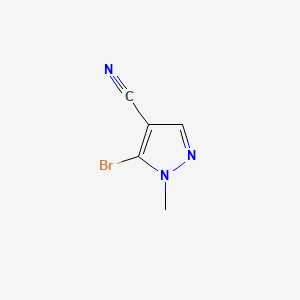

![4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester](/img/structure/B595827.png)

![methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B595829.png)
